molecular formula C19H16N2O2S B2756560 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide CAS No. 952848-28-1

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2756560
CAS No.: 952848-28-1
M. Wt: 336.41
InChI Key: KXQAZFLMXRSYNQ-UHFFFAOYSA-N
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Description

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is an organic compound with a complex structure, featuring a thiophene ring substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like trimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylbenzamido)benzoic acid
  • 2-(2-Methylbenzamido)thiophene-3-carboxylate
  • 2-(2-Methylbenzamido)benzoxazole

Uniqueness

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Properties

IUPAC Name

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQAZFLMXRSYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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